molecular formula C10H19NO2 B2764160 (7,7-Dimethoxyspiro[3.3]heptan-2-yl)methanamine CAS No. 2408972-06-3

(7,7-Dimethoxyspiro[3.3]heptan-2-yl)methanamine

Cat. No. B2764160
CAS RN: 2408972-06-3
M. Wt: 185.267
InChI Key: RNPJLPJBONVACQ-UHFFFAOYSA-N
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Description

Spiro compounds are a class of organic compounds that have two or more rings that intersect at one atom . The compound you’re interested in seems to be a spiro compound with two methoxy groups attached to the spiro carbon .


Molecular Structure Analysis

The InChI code for a similar compound, “(6,6-dimethoxyspiro[3.3]heptan-2-yl)methanamine”, is 1S/C10H19NO2/c1-12-10(13-2)6-9(7-10)3-8(4-9)5-11/h8H,3-7,11H2,1-2H3 . This suggests that the compound has a spiro[3.3]heptane core with two methoxy groups and one amine group attached .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its structure. For a similar compound, “(6,6-dimethoxyspiro[3.3]heptan-2-yl)methanamine”, the molecular weight is 185.27 . It’s important to note that the properties of “(7,7-Dimethoxyspiro[3.3]heptan-2-yl)methanamine” might be different .

Scientific Research Applications

Natural Product Synthesis

Natural products often contain complex spirocyclic frameworks. Chemists use (7,7-Dimethoxyspiro[3.3]heptan-2-yl)methanamine as a starting material to construct such motifs. Whether synthesizing alkaloids, terpenes, or other natural products, this compound contributes to the advancement of organic synthesis.

properties

IUPAC Name

(7,7-dimethoxyspiro[3.3]heptan-2-yl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO2/c1-12-10(13-2)4-3-9(10)5-8(6-9)7-11/h8H,3-7,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNPJLPJBONVACQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(CCC12CC(C2)CN)OC
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(7,7-Dimethoxyspiro[3.3]heptan-2-yl)methanamine

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